Distinct HOP–Hsp90 Protein–Protein Interaction Inhibition vs. ATP-Binding Site Hsp90 Inhibitors
C9 inhibits the HOP–Hsp90 interaction by binding to the TPR2A domain of HOP and preventing its association with the C-terminal peptide of Hsp90, as demonstrated in a quantitative AlphaScreen in vitro assay [1]. In contrast, 17-AAG, PU-H71, and NVP-AUY922 all inhibit Hsp90 by competing with ATP at the N-terminal nucleotide-binding pocket—a mechanistically orthogonal binding site [2]. The inactive pyrimidotriazinedione analog (unsubstituted at position 1) shows no inhibition of the HOP–Hsp90 interaction in the same AlphaScreen assay, confirming that the N1-methyl and C3-propyl substitutions are essential for this PPI activity [1]. This mechanistic divergence means C9 cannot be substituted by any ATP-competitive Hsp90 inhibitor for studies targeting the HOP–Hsp90 axis.
| Evidence Dimension | Hsp90 inhibition mechanism and molecular target |
|---|---|
| Target Compound Data | C9 (10 μM): inhibits TPR2A–Hsp90 C-terminal peptide interaction in AlphaScreen assay; binds TPR2A domain of HOP |
| Comparator Or Baseline | 17-AAG, PU-H71, NVP-AUY922: compete with ATP at Hsp90 N-terminal domain; inactive analog (position-1 unsubstituted pyrimidotriazinedione): no HOP–Hsp90 inhibition in AlphaScreen assay at equivalent concentrations |
| Quantified Difference | Qualitatively distinct binding site (HOP TPR2A vs. Hsp90 ATP pocket); inactive analog shows complete loss of PPI inhibition |
| Conditions | In vitro AlphaScreen assay; purified TPR2A domain of HOP and C-terminal peptide of Hsp90; compound concentration 10 μM [1] |
Why This Matters
For researchers investigating HOP-dependent chaperone biology or seeking Hsp90-pathway inhibition without triggering ATP-site-mediated resistance, C9 is the only commercially characterized pyrimidotriazinedione that demonstrably disrupts the HOP–Hsp90 PPI—no other in-class analog offers this target engagement profile.
- [1] Pimienta G, Herbert KM, Regan L. A compound that inhibits the HOP–Hsp90 complex formation and has unique killing effects in breast cancer cell lines. Molecular Pharmaceutics. 2011;8(6):2252–2261. doi:10.1021/mp200346y. (Figure 2a; refs 20, 28 therein). View Source
- [2] Yi F, Regan L. A novel class of small molecule inhibitors of Hsp90. ACS Chemical Biology. 2008;3(10):645–654. doi:10.1021/cb800162x. View Source
